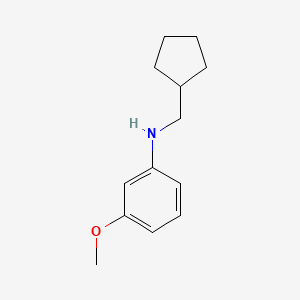

N-(Cyclopentylmethyl)-3-methoxyaniline

Description

N-(Cyclopentylmethyl)-3-methoxyaniline is a secondary amine derivative of 3-methoxyaniline, featuring a cyclopentylmethyl group attached to the nitrogen atom. Its molecular formula is C₁₃H₁₉NO, with a molecular weight of 205.30 g/mol. The compound’s structure combines a methoxy-substituted aromatic ring with a lipophilic cyclopentylmethyl group, which may influence its physicochemical properties (e.g., solubility, membrane permeability) and biological activity.

Properties

IUPAC Name |

N-(cyclopentylmethyl)-3-methoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-15-13-8-4-7-12(9-13)14-10-11-5-2-3-6-11/h4,7-9,11,14H,2-3,5-6,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMGWKQDFMMJTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NCC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopentylmethyl)-3-methoxyaniline can be achieved through several methods. One common approach involves the alkylation of 3-methoxyaniline with cyclopentylmethyl halides under basic conditions. The reaction typically proceeds as follows:

Starting Materials: 3-methoxyaniline and cyclopentylmethyl halide (e.g., bromide or chloride).

Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Procedure: The mixture is heated to reflux, allowing the nucleophilic substitution reaction to occur, resulting in the formation of N-(Cyclopentylmethyl)-3-methoxyaniline.

Industrial Production Methods

Industrial production of N-(Cyclopentylmethyl)-3-methoxyaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopentylmethyl)-3-methoxyaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

N-(Cyclopentylmethyl)-3-methoxyaniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(Cyclopentylmethyl)-3-methoxyaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy group can influence the compound’s electronic properties, affecting its binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

The following table and analysis compare N-(Cyclopentylmethyl)-3-methoxyaniline with structurally related derivatives, focusing on substituent effects, enzyme inhibition, and physicochemical properties.

Table 1: Structural and Functional Comparison of 3-Methoxyaniline Derivatives

Key Findings from Comparative Analysis

Substituent Effects on Enzyme Inhibition

- Hydroxybenzyl Derivatives: N-(4-Hydroxybenzyl)-3-methoxyaniline exhibits potent inhibition of lignostilbene-α,β-dioxygenase (LSD) with an IC₅₀ of 10 µM, attributed to the hydroxyl group’s polarity and hydrogen-bonding capacity .

- However, inhibition data for LSD or NCED are unavailable .

- Cyclopentylmethyl Group : The bulky aliphatic substituent in the target compound may hinder access to enzyme active sites compared to planar aromatic groups. This could explain the lack of reported activity against LSD or NCED, though further studies are needed.

Physicochemical Properties

- Synthetic Accessibility: N-(1,1-Difluoropropan-2-ylidene)-3-methoxyaniline is synthesized in 98% yield via condensation, highlighting efficient methods for fluorinated analogs . In contrast, sodium salts (e.g., ADOS) prioritize water solubility for diagnostic applications .

Structural Flexibility and Binding

- C-N vs. C-C Bonds : suggests that replacing C-C bonds with C-N bonds (e.g., in N-benzylideneanilines) enhances LSD inhibition. The target compound’s C-N linkage may offer similar advantages, but steric hindrance from the cyclopentyl group could offset this .

- Aromatic vs. Aliphatic Substituents : Aromatic substituents (e.g., 4-hydroxybenzyl) align better with LSD’s catalytic mechanism, while bulky aliphatic groups (cyclopentylmethyl) may disrupt substrate-enzyme interactions .

Q & A

Q. What are the recommended synthetic routes for N-(Cyclopentylmethyl)-3-methoxyaniline, and how can reaction efficiency be monitored?

- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, 3-methoxyaniline can react with cyclopentylmethyl halides (e.g., bromide or chloride) in the presence of a base like potassium carbonate. Reaction progress can be tracked via thin-layer chromatography (TLC) or HPLC. Metal-catalyzed reactions (e.g., Pd-mediated cross-coupling) may also be employed, as demonstrated in similar N-substituted aniline syntheses . Optimize solvent choice (e.g., DMF or dichloromethane) and temperature (50–80°C) to enhance yield.

Q. How should researchers characterize N-(Cyclopentylmethyl)-3-methoxyaniline using spectroscopic techniques?

- Methodological Answer :

- 1H NMR : Key signals include aromatic protons (δ 6.2–7.2 ppm), methoxy protons (δ ~3.7 ppm), and cyclopentylmethyl protons (δ 1.5–2.5 ppm for methylene and cyclopentyl CH2/CH groups) .

- 13C NMR : Aromatic carbons (δ 100–160 ppm), methoxy carbon (δ ~55 ppm), and cyclopentyl carbons (δ 25–40 ppm) .

- Mass Spectrometry (MS) : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) and fragmentation patterns. Calibrate instruments with standards for accuracy .

Q. What safety protocols are essential when handling N-(Cyclopentylmethyl)-3-methoxyaniline?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) and work in a fume hood.

- Follow guidelines for handling aromatic amines: avoid inhalation, store at 2–8°C, and dispose of waste via approved chemical protocols .

- Refer to safety data sheets (SDS) for emergency measures, including spill containment and first aid .

Advanced Research Questions

Q. How can researchers optimize reaction yields for N-(cyclopentylmethyl)-3-methoxyaniline derivatives under varying catalytic conditions?

- Methodological Answer :

- Test palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions, varying ligand systems (e.g., PPh₃ vs. Xantphos) to improve regioselectivity .

- Screen solvents (e.g., DMSO for polar intermediates vs. toluene for non-polar systems) and adjust stoichiometry (1:1.2 molar ratio of 3-methoxyaniline to cyclopentylmethyl halide) .

- Monitor byproduct formation via LC-MS and optimize purification steps (e.g., column chromatography with hexane/ethyl acetate gradients) .

Q. How should contradictions in spectral data between synthetic batches be resolved?

- Methodological Answer :

- Step 1 : Compare NMR shifts with literature values for analogous compounds (e.g., methoxy and cyclopentyl signals in ).

- Step 2 : Verify purity via HPLC (≥95% purity threshold) and check for residual solvents (e.g., DMSO peaks in 1H NMR) .

- Step 3 : Consider stereochemical variations (e.g., cyclopentyl conformation) or polymorphic forms using X-ray crystallography or differential scanning calorimetry (DSC) .

Q. What strategies are recommended for designing biological activity studies involving N-(cyclopentylmethyl)-3-methoxyaniline?

- Methodological Answer :

- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with receptors like GPCRs or kinases, leveraging structural analogs in .

- In Vitro Assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., peroxidase activity via Trinder’s reagent in ), or receptor binding (radioligand displacement) .

- Dose-Response Analysis : Prepare derivatives with modified substituents (e.g., halogenation at the 4-position) to establish structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.